5-Tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine
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Overview
Description
5-Tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with oxan-4-ylmethyl ketone in the presence of a suitable catalyst can lead to the formation of the desired pyrazole compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents suitable for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrazole derivatives .
Scientific Research Applications
5-Tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butylpyrazole: A similar compound with a tert-butyl group and an amino group at different positions.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with a tert-butyl group and additional substituents.
Uniqueness
Its structure allows for diverse chemical modifications and functionalization, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H23N3O |
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Molecular Weight |
237.34 g/mol |
IUPAC Name |
5-tert-butyl-2-(oxan-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H23N3O/c1-13(2,3)11-8-12(14)16(15-11)9-10-4-6-17-7-5-10/h8,10H,4-7,9,14H2,1-3H3 |
InChI Key |
JHKSDQKXSQYWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2CCOCC2 |
Origin of Product |
United States |
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